

A Comparative Guide to Incurred Sample Reanalysis in Risdiplam Clinical Studies

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Compound of Interest

Compound Name: *Risdiplam-hydroxylate-d6*

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This guide provides a comprehensive comparison of Incurred Sample Reanalysis (ISR) methodologies as they apply to clinical studies of Risdiplam, a small molecule approved for the treatment of spinal muscular atrophy (SMA). The successful application of ISR was a crucial component of the regulatory approval for Risdiplam, ensuring the reliability and reproducibility of the bioanalytical data.^{[1][2][3]} This document outlines the regulatory framework, experimental protocols, and key considerations for conducting ISR for Risdiplam and similar small molecules.

Regulatory Framework for Incurred Sample Reanalysis

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies, including those essential for new drug applications.^{[4][5][6]} The primary goal of ISR is to verify the reproducibility of a validated bioanalytical method on samples from dosed subjects, which may have different properties than the spiked quality control samples used during method validation.^[5]

The table below summarizes and compares the key ISR requirements from the FDA and EMA.

Parameter	FDA Guidance	EMA Guideline
Applicability	All in vivo human bioequivalence (BE) studies and all pivotal PK or PD studies.[4]	All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic and/or renal function. [4]
Number of Samples	Reanalysis of up to 10% of the total number of samples.[5]	A tiered approach: 10% of samples up to 1000, and 5% for samples exceeding 1000. [4]
Sample Selection	Samples should be selected from around the maximum concentration (C _{max}) and from the elimination phase.[5]	Similar to FDA, with an emphasis on covering the entire pharmacokinetic profile.
Acceptance Criteria	At least two-thirds (67%) of the repeated samples must have results within $\pm 20\%$ of the mean of the initial and repeat values for small molecules.[4] [5]	Identical to the FDA: at least 67% of the results should be within $\pm 20\%$ of the mean for small molecules.
Investigation of Failure	An investigation is required if the overall ISR assessment fails to meet the acceptance criteria.[5]	An investigation into the cause of the failure is required.

Experimental Protocol: Bioanalysis of Risdiplam and ISR

The bioanalytical method of choice for quantifying Risdiplam and its major metabolite (M1) in biological matrices (plasma, tissue, and urine) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][7]

Bioanalytical Method for Risdipram

A validated LC-MS/MS method for Risdipram in human serum has been developed with a validated range of 1.95–125.00 ng/mL.^[7] The intra- and inter-batch precision and accuracy were within $\pm 15\%$.^[7]

Sample Preparation:

- Challenge: Risdipram is light-sensitive, and its major metabolite is prone to oxidative degradation.^{[1][2]}
- Protocol:
 - Protect samples from light during collection and handling.
 - Add a stabilizer, such as ascorbic acid, to prevent the degradation of the M1 metabolite.^{[1][2]}
 - Perform a single-step protein precipitation.^[7]
 - Use stable isotope-labeled internal standards to ensure accuracy.^[1]

Chromatography and Mass Spectrometry:

- Separation: Reversed-phase separation on a C18 column with gradient elution.^{[1][7]}
- Detection: Mass spectrometry is conducted using electrospray ionization in positive mode with selected reaction monitoring.^[7]

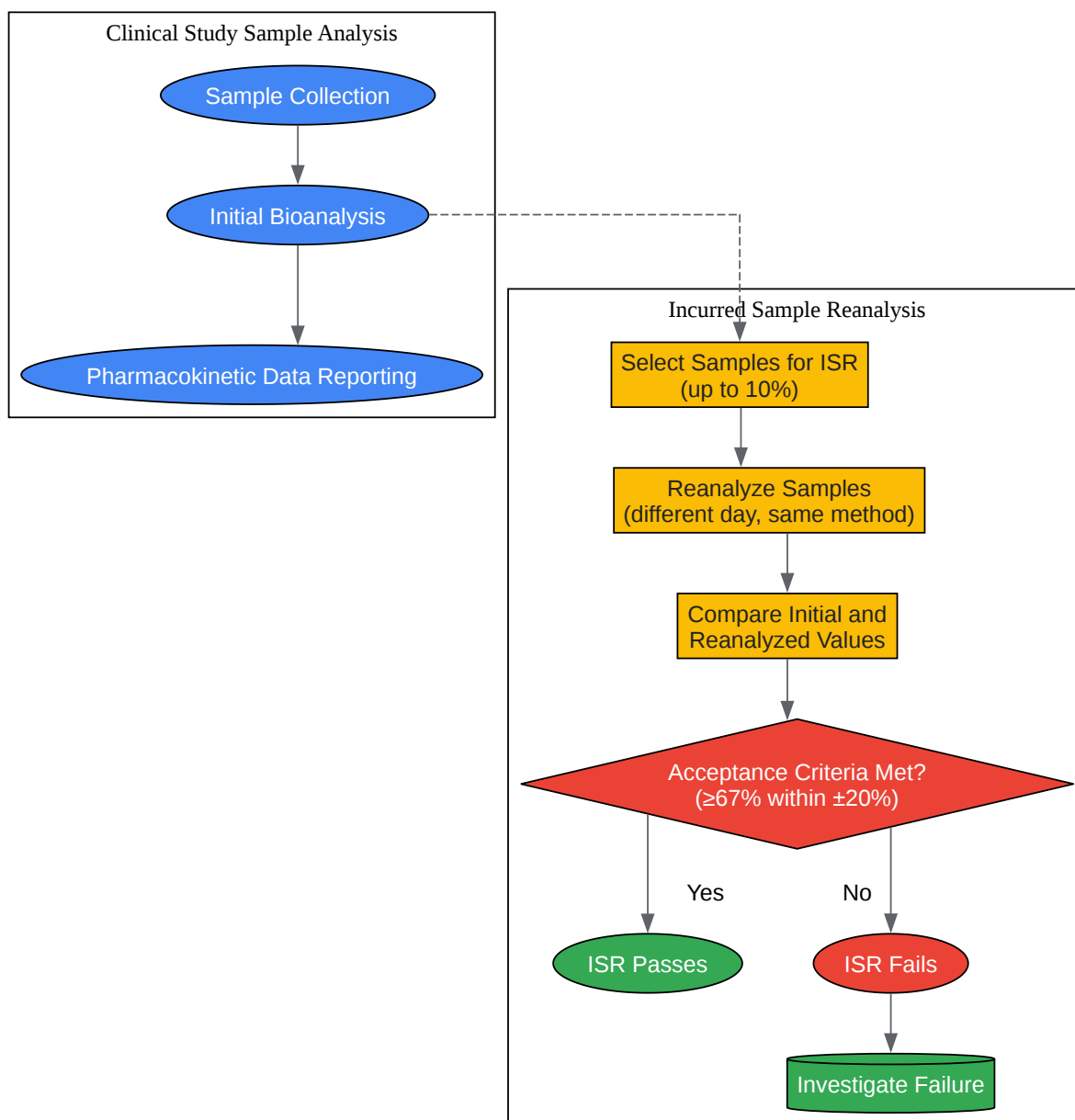
Incurred Sample Reanalysis Protocol

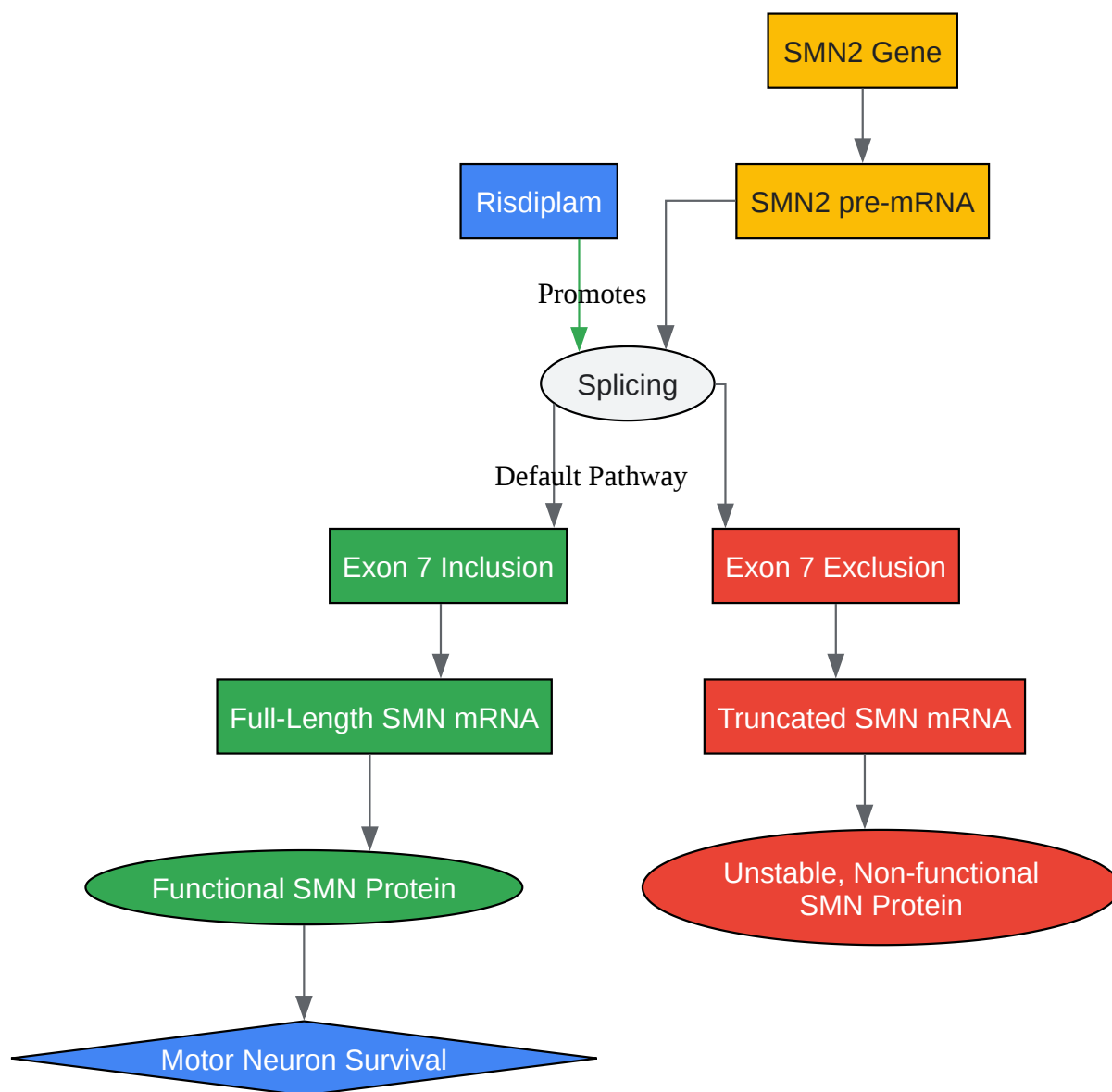
The following table outlines the key steps in the ISR process for a Risdipram clinical study.

Step	Detailed Methodology
1. Sample Selection	From a given clinical study, select a subset of subject samples for reanalysis (up to 10%). The selection should include samples near Cmax and in the elimination phase to cover a wide concentration range.
2. Reanalysis	On a different day, reanalyze the selected incurred samples in a separate analytical run from the original analysis. The same validated LC-MS/MS method must be used.
3. Data Comparison	For each reanalyzed sample, calculate the percent difference between the initial concentration and the reanalyzed concentration using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] x 100.
4. Acceptance Evaluation	Determine the percentage of reanalyzed samples that meet the acceptance criterion (i.e., the percent difference is within $\pm 20\%$). At least 67% of the samples must meet this criterion for the overall ISR to pass.
5. Investigation (if necessary)	If the ISR fails, conduct a thorough investigation to identify the root cause. Potential causes could include analyte instability in the incurred samples, metabolite conversion, or issues with the analytical method. [8]

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the ISR workflow and a hypothetical signaling pathway for Risdiplam.





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